molecular formula C10H8O4 B3076831 5-Vinylisophthalic acid CAS No. 1041374-16-6

5-Vinylisophthalic acid

Cat. No.: B3076831
CAS No.: 1041374-16-6
M. Wt: 192.17 g/mol
InChI Key: RFRNGRYAJCOIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinylisophthalic acid: is an organic compound that belongs to the family of vinyl-substituted aromatic acids It is characterized by the presence of a vinyl group (-CH=CH2) attached to the isophthalic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylisophthalic acid typically involves several steps starting from commercially available materials. One common method includes the following steps :

    Esterification: 5-Methylisophthalic acid is esterified in methanol to produce dimethyl 5-methylisophthalate.

    Bromination: The ester undergoes bromination using N-bromosuccinimide and dibenzoyl peroxide as a radical initiator to form dimethyl 5-(bromomethyl)isophthalate.

    Nucleophilic Addition: The brominated ester reacts with triphenylphosphine in acetone to form a triphenylphosphonium salt.

    Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with formaldehyde in the presence of sodium hydroxide, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Vinylisophthalic acid can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 5-Carboxyisophthalic acid.

    Reduction: 5-Ethylisophthalic acid.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Vinylisophthalic acid has several applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

    Biological Research: Studied for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industrial Applications: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 5-vinylisophthalic acid in various applications depends on its chemical structure and reactivity. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, its vinyl group can participate in reactions with biological molecules, potentially leading to the formation of bioactive compounds.

Comparison with Similar Compounds

    Isophthalic acid: Lacks the vinyl group, making it less reactive in certain polymerization reactions.

    Terephthalic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    Phthalic acid: Another isomer with different properties and uses.

Uniqueness: 5-Vinylisophthalic acid is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical reactions and applications. This makes it a valuable compound in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

5-ethenylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRNGRYAJCOIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vinylisophthalic acid
Reactant of Route 2
Reactant of Route 2
5-Vinylisophthalic acid
Reactant of Route 3
Reactant of Route 3
5-Vinylisophthalic acid
Reactant of Route 4
Reactant of Route 4
5-Vinylisophthalic acid
Reactant of Route 5
Reactant of Route 5
5-Vinylisophthalic acid
Reactant of Route 6
Reactant of Route 6
5-Vinylisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.